(1R)-1-Cyclopropylprop-2-yn-1-ol
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Overview
Description
(1R)-1-Cyclopropylprop-2-yn-1-ol: is an organic compound characterized by the presence of a cyclopropyl group attached to a propynyl alcohol This compound is notable for its unique structural features, which include a cyclopropyl ring and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Alkyne Formation: The next step involves the introduction of the propynyl group. This can be accomplished through the reaction of a suitable alkyne precursor, such as propargyl bromide, with a base like sodium amide (NaNH2) to form the terminal alkyne.
Alcohol Formation: The final step involves the reduction of the alkyne to form the alcohol group. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-Cyclopropylprop-2-yn-1-ol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Saturated alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: (1R)-1-Cyclopropylprop-2-yn-1-ol is used as a building block in organic synthesis. Its unique structural features make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl and alkyne groups. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features may contribute to the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-Cyclopropylprop-2-yn-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its cyclopropyl and alkyne groups. These interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces. The compound’s reactivity can lead to the formation of reactive intermediates, which can further interact with biological or chemical targets.
Comparison with Similar Compounds
(1R)-1-Cyclopropylprop-2-yn-1-amine: Similar structure with an amine group instead of an alcohol group.
(1R)-1-Cyclopropylprop-2-yn-1-thiol: Similar structure with a thiol group instead of an alcohol group.
(1R)-1-Cyclopropylprop-2-yn-1-ether: Similar structure with an ether group instead of an alcohol group.
Uniqueness: (1R)-1-Cyclopropylprop-2-yn-1-ol is unique due to the presence of both a cyclopropyl group and a terminal alkyne group attached to an alcohol
Biological Activity
(1R)-1-Cyclopropylprop-2-yn-1-ol is an organic compound characterized by a cyclopropyl group linked to a propynyl alcohol. This compound has garnered attention due to its unique structural features, which include a cyclopropyl ring and a terminal alkyne group. Its potential biological activities make it a subject of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C6H8O
- Molecular Weight : 96.13 g/mol
- Physical State : Colorless liquid with a pungent odor
The compound's reactivity is influenced by the presence of both cyclic and acyclic components, allowing for diverse chemical transformations.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanism of action is believed to involve interactions with specific enzymes or proteins, potentially inhibiting their activity through binding at active sites. This characteristic makes it a promising candidate for developing new therapeutic agents targeting microbial infections.
The biological activity of this compound can be attributed to its ability to interact with molecular targets through its functional groups. These interactions may involve:
- Covalent bonding
- Hydrogen bonding
- Van der Waals forces
Such interactions can lead to the formation of reactive intermediates, which further engage with biological targets, enhancing the compound's efficacy.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various cyclopropyl derivatives found that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : In vitro experiments indicated that this compound could inhibit specific enzymes involved in metabolic pathways, highlighting its potential role in drug development .
- Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing bioactive molecules, leveraging its unique structure to create novel therapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
(1R)-1-Cyclopropylprop-2-yn-1-amino | Contains an amino group instead of an alcohol | Potential for different biological activity profiles |
(1R)-1-Cyclopropylprop-2-yn-1-thiol | Contains a thiol group | Different reactivity due to sulfur presence |
Cyclopropylacetylene | Lacks the hydroxyl group | Simpler structure, less functional diversity |
Propargyl Alcohol | Similar alkyne functionality | Does not contain the cyclopropyl group |
The uniqueness of this compound lies in its combination of both cyclic and acyclic components along with its alkyne functionality, which may provide distinct reactivity patterns compared to these similar compounds.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Cyclopropanation : Formation of the cyclopropyl group via reaction with a carbene precursor.
- Alkyne Formation : Introduction of the propynyl group through reaction with an alkyne precursor.
- Alcohol Formation : Reduction of the alkyne to form the alcohol group using reducing agents like lithium aluminum hydride or sodium borohydride .
Industrial Applications
In the industrial sector, this compound can be utilized as an intermediate in producing specialty chemicals and materials due to its reactivity and versatility . Its applications extend into pharmaceuticals, where it serves as a building block for synthesizing complex molecules.
Properties
IUPAC Name |
(1R)-1-cyclopropylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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